tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Building Block Selection

PRODUCT POSITIONING: This racemic tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1352719-15-3) is a low-molecular-weight heterocyclic building block purpose-built for early-stage medicinal chemistry. The unsubstituted imidazole ring (XLogP3 = 1.3) provides a versatile handle for late-stage diversification via C–H functionalization or cross-coupling, while the pyrrolidine C2 stereocenter enables direct evaluation of enantioselectivity in novel asymmetric catalytic methods. Supplied at 97% purity, this racemate is ideally suited for fragment-based drug discovery targeting the HCV NS5A replication complex. ADVANCED PROGRAMS: For hit-to-lead or lead optimization, the corresponding (S)-enantiomer (CAS 1007882-58-7) or (R)-enantiomer (CAS 1332326-40-5) are required to ensure reproducible biological activity data, robust PK/PD relationships, and enforceable composition-of-matter patent claims. ORDER NOW: Standard B2B shipping with full QA documentation.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 1352719-15-3
Cat. No. B1429191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
CAS1352719-15-3
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=NC=CN2
InChIInChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)
InChIKeyGHITWFDHFOLATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: Procurement Specifications and Compound Identity


tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1352719-15-3) is a heterocyclic building block consisting of a pyrrolidine core, an N-terminal Boc protecting group, and a 2-imidazolyl substituent at the pyrrolidine C2 position. Its molecular formula is C12H19N3O2, with a molecular weight of 237.30 g/mol . As an intermediate rather than an active pharmaceutical ingredient, it is supplied with a minimum purity specification of 95–98%, though vendor purity grades vary .

Why Generic Substitution of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Is Scientifically Unjustified


The pyrrolidine C2 stereocenter and the unsubstituted imidazole ring in tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate confer distinct physicochemical properties and synthetic utility that are not preserved across even structurally analogous building blocks. Substitution on the imidazole ring (e.g., bromination at C4/C5) alters logP, hydrogen-bonding capacity, and steric bulk, which directly impacts downstream synthetic outcomes and biological target engagement . Furthermore, the stereochemistry at the pyrrolidine C2 position is absolute; the (R)-enantiomer (CAS 1332326-40-5) and (S)-enantiomer (CAS 1007882-58-7) are distinct chemical entities with their own CAS registrations, and substituting one for the racemate introduces an additional variable that is incompatible with structure-based drug design and reproducible synthesis [1].

Quantitative Differentiation Evidence for tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Against Close Structural Analogs


Comparative Physicochemical Property Analysis: Lipophilicity of Unsubstituted vs. 4-Bromo Imidazole Derivatives

The unsubstituted imidazole ring in tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1352719-15-3) results in a calculated XLogP3 value of 1.3. In contrast, the 4-bromo substituted analog (CAS 1007882-59-8) has an XLogP3 of 2.3 . This difference of 1.0 log unit corresponds to a 10-fold increase in octanol-water partition coefficient, significantly altering the compound's lipophilicity profile.

Medicinal Chemistry Physicochemical Properties Building Block Selection

Evaluation of Stereochemical Purity and Synthetic Tractability in HCV Inhibitor Scaffolds

Patent literature and research databases indicate that both racemic (CAS 1352719-15-3) and enantiopure forms of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate are key intermediates for HCV NS5A replication complex inhibitors . The racemic mixture offers synthetic flexibility for initial medicinal chemistry screening and route scouting, where stereochemistry can be resolved later. However, for advanced preclinical development, the pure (S)-enantiomer (CAS 1007882-58-7) or (R)-enantiomer (CAS 1332326-40-5) is required for structure-activity relationship (SAR) fidelity and reproducible pharmacokinetic profiles.

Antiviral Drug Discovery HCV NS5A Stereochemistry

Comparison of Core Molecular Weight and Synthetic Accessibility Against Fused Benzimidazole Analogs

The molecular weight of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is 237.30 g/mol. In contrast, a benzimidazole-fused analog such as (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate has a molecular weight of 366.25 g/mol, representing a 54% increase in mass . This lower molecular weight and simpler heterocyclic core in the target compound are advantageous for fragment-based drug discovery and library synthesis, where maintaining low molecular weight and high ligand efficiency are paramount.

Synthetic Chemistry Fragment-Based Drug Design Building Block Efficiency

Analysis of Hydrogen Bond Donor/Acceptor Profile Versus Saturated Imidazoline Analogs

The fully aromatic imidazole ring in tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate has distinct electronic and hydrogen-bonding properties compared to its saturated 4,5-dihydroimidazole (imidazoline) counterpart. While direct comparative data are not available, a structurally analogous system shows that saturation of the imidazole ring significantly alters both pKa and hydrogen-bonding geometry, impacting target recognition . The aromatic imidazole is a stronger hydrogen-bond donor (due to the NH group) and can participate in pi-stacking interactions, whereas the imidazoline contains a more basic amidine-like nitrogen.

Medicinal Chemistry Molecular Recognition Target Engagement

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Early-Stage HCV NS5A Inhibitor Discovery and Fragment-Based Screening

The racemic mixture (CAS 1352719-15-3) is ideally suited for initial medicinal chemistry campaigns targeting the Hepatitis C virus (HCV) NS5A replication complex. Its low molecular weight (237.30 g/mol) and unsubstituted imidazole core provide an excellent starting point for fragment-based drug discovery and high-throughput screening, allowing for rapid exploration of SAR before investing in enantiopure synthesis .

Late-Stage Lead Optimization Requiring Absolute Stereochemical Control

For programs advancing beyond hit identification, the pure (S)-enantiomer (CAS 1007882-58-7) or (R)-enantiomer (CAS 1332326-40-5) are the required building blocks. Their use ensures reproducible biological activity data and is essential for establishing a robust pharmacokinetic/pharmacodynamic relationship, as well as for generating composition-of-matter patent claims [1].

Synthesis of Complex Heterocyclic Libraries via C-H Functionalization

The unsubstituted imidazole ring provides a versatile handle for late-stage diversification through C-H functionalization or cross-coupling reactions. This is in contrast to pre-functionalized analogs (e.g., 4-bromo derivatives), which may offer different reactivity profiles. The lower lipophilicity (XLogP3 = 1.3) of the target compound is also advantageous for maintaining favorable physicochemical properties during library expansion .

Model Substrate for Asymmetric Synthesis Methodology Development

The compound serves as a valuable model substrate for developing new asymmetric catalytic methods. Its well-defined stereocenter at the pyrrolidine C2 position allows for straightforward analysis of enantioselectivity (e.g., by chiral HPLC or NMR with chiral shift reagents), making it a practical benchmark for evaluating novel catalysts or reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.